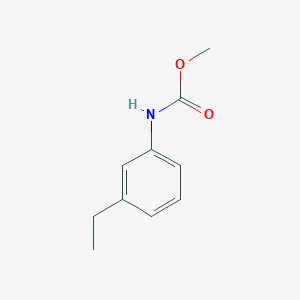
去甲基索拉非尼
描述
N-Desmethyl Sorafenib is an impurity standard of Sorafenib . Sorafenib is a medication used in the treatment of advanced renal cell carcinoma (kidney cancer), hepatocellular carcinoma (liver cancer), and radioactive iodine-resistant thyroid cancer .
Synthesis Analysis
Sorafenib analogues and derivatives were designed using sorafenib as the lead compound and achieved modifications using bioisosteres and the alkyl principle . These compounds demonstrated good inhibitory effects on human cervical cancer cells (Hela), while compounds had good inhibitory effects on human lung cancer cells (H1975 and A549) .Molecular Structure Analysis
The molecular formula of N-Desmethyl Sorafenib is C20H14ClF3N4O3 . The chemical name is 4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinamide .Chemical Reactions Analysis
Sorafenib is a multikinase target inhibitor with good tumor inhibitory activity and a protein kinase inhibitor . A novel series of sorafenib analogues and derivatives were designed, synthesized, and evaluated as tumor inhibitors .Physical And Chemical Properties Analysis
The molecular weight of N-Desmethyl Sorafenib is 450.8 . More detailed physical and chemical properties are not available in the search results.科学研究应用
- Efficacy : Recent studies have highlighted the potential of sorafenib in NSCLC. In vitro, in vivo, and clinical investigations demonstrate its effectiveness in NSCLC cell lines, xenografts, and human subjects .
- High Throughput Method : Researchers have developed a high throughput method to simultaneously quantify sorafenib, regorafenib, cabozantinib, and their active metabolites in plasma .
Non-Small Cell Lung Cancer (NSCLC) Therapy
Therapeutic Drug Monitoring (TDM)
Hepatocellular Carcinoma (HCC) Treatment
作用机制
Target of Action
N-Desmethyl sorafenib, a derivative of sorafenib, is likely to share similar targets with its parent compound. Sorafenib primarily targets multiple tyrosine kinases involved in tumor growth and angiogenesis . These include the Raf–Ras pathway, vascular endothelial growth factor (VEGF) pathway, and FMS-like tyrosine kinase 3 (FLT3) . These pathways are frequently deregulated in cancer, making them ideal targets for intervention .
Mode of Action
As a multi-kinase inhibitor, N-Desmethyl sorafenib is expected to interact with its targets by binding to the kinase domains, thereby inhibiting their activity . This inhibition disrupts the normal cellular functions and pathologic processes such as oncogenesis, tumor angiogenesis, and maintenance of the tumor microenvironment .
Biochemical Pathways
The primary biochemical pathways affected by N-Desmethyl sorafenib are likely to be those involving its target kinases. For instance, the Raf–Ras pathway, when inhibited, can lead to a decrease in cell proliferation and survival . Similarly, inhibition of the VEGF pathway can reduce angiogenesis, thereby limiting the tumor’s blood supply and growth .
Pharmacokinetics
Sorafenib is orally administered and has been shown to have a maximum tolerated dose of 400 mg twice daily . It is expected that N-Desmethyl sorafenib would have similar properties, but further studies are needed to confirm this.
Result of Action
The molecular and cellular effects of N-Desmethyl sorafenib’s action would likely mirror those of sorafenib. This includes significant mesenchymal phenotype and stemness features in resistant cells . These cells might undergo cell fate transition in response to the drug, leading to changes in their state and potentially contributing to drug resistance .
Action Environment
The action of N-Desmethyl sorafenib, like that of sorafenib, can be influenced by various environmental factors. For instance, the tumor microenvironment can regulate cell stemness, mesenchymal state, and drug resistance through epigenetic regulations . Additionally, individual variability in plasma concentration of these drugs can lead to adverse effects or insufficient efficacy .
安全和危害
未来方向
Future directions will include the development of rational combinations either with cytotoxic compounds or biologically targeted compounds and the identification of subsets of patients that might benefit from the other targets of sorafenib . A high throughput method for monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma has been developed .
属性
IUPAC Name |
4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClF3N4O3/c21-16-6-3-12(9-15(16)20(22,23)24)28-19(30)27-11-1-4-13(5-2-11)31-14-7-8-26-17(10-14)18(25)29/h1-10H,(H2,25,29)(H2,27,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAEWBZYTKIMYRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)OC3=CC(=NC=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClF3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101117356 | |
| Record name | 4-[4-[[[[4-Chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]phenoxy]-2-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101117356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Desmethyl sorafenib | |
CAS RN |
284461-74-1 | |
| Record name | 4-[4-[[[[4-Chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]phenoxy]-2-pyridinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=284461-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | BAY-439007 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0284461741 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-[4-[[[[4-Chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]phenoxy]-2-pyridinecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101117356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BAY-439007 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4T1W2J64C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

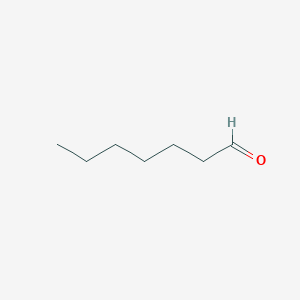
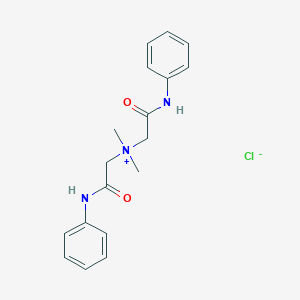

![5,6-dichloro-1H-benzo[d]imidazol-2-amine](/img/structure/B48737.png)

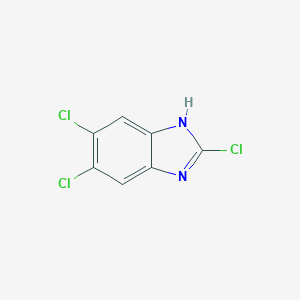

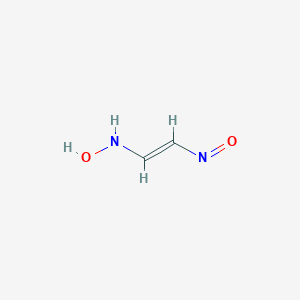
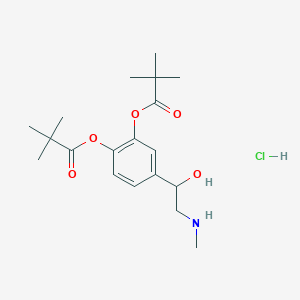
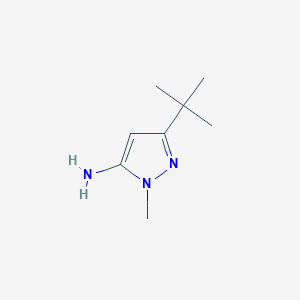

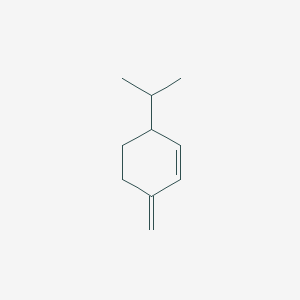
![1-[(Z)-1,1,1,6,6,6-Hexadeuterio-4-(4-methoxyphenyl)hex-3-en-3-yl]-4-methoxybenzene](/img/structure/B48753.png)
